molecular formula C19H23NO4S2 B11602918 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11602918
M. Wt: 393.5 g/mol
InChI Key: KNFUUSOFLBQEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylphenoxy group, a dioxidotetrahydrothiophenyl group, and a thiophenylmethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This intermediate is synthesized by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.

    Coupling Reaction: The final step involves coupling the dimethylphenoxy intermediate with the dioxidotetrahydrothiophenyl intermediate and thiophen-2-ylmethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydrothiophene moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and tetrahydrothiophene groups.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could be a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural components suggest it might have potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in inflammation, microbial cell wall synthesis, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetamide: Lacks the thiophenyl and dioxidotetrahydrothiophenyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the dimethylphenoxy and thiophenylmethyl groups.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the dimethylphenoxy and dioxidotetrahydrothiophenyl groups.

Uniqueness

The uniqueness of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H23NO4S2/c1-14-5-3-6-15(2)19(14)24-12-18(21)20(11-17-7-4-9-25-17)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3

InChI Key

KNFUUSOFLBQEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.